
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In addition, the compound has also been shown to modulate the expression of certain genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable under standard laboratory conditions. In addition, the compound exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, the compound also has some limitations. For example, the compound has low solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are several future directions for the study of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole. One area of research is the development of more potent analogs of the compound. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules in the cell. Finally, the compound's potential applications in the treatment of other diseases, such as fungal and bacterial infections, should also be explored.
Conclusion:
In conclusion, 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is a synthetic compound that has shown promising results in the field of medicine. The compound exhibits potent anticancer, antifungal, and antibacterial activity, making it a valuable tool for studying cancer biology and other diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole involves the condensation of 5-fluoro-6-methylpyrimidine-4-carbaldehyde with indole in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yield.
Scientific Research Applications
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has also been shown to exhibit antifungal and antibacterial activity.
properties
IUPAC Name |
1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c1-9-12(14)13(16-8-15-9)17-7-6-10-4-2-3-5-11(10)17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRZCSOZQSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)


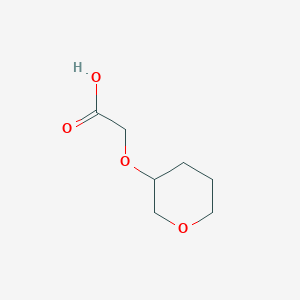
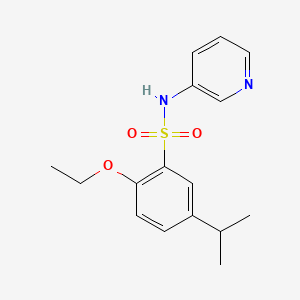


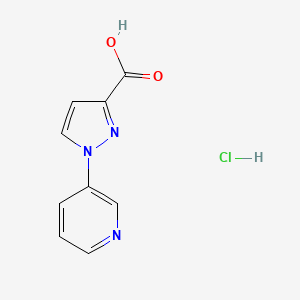
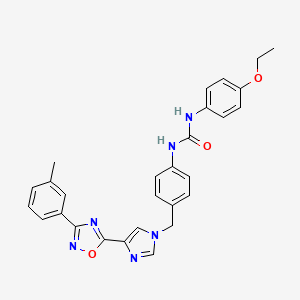
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)
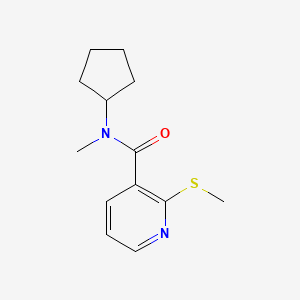
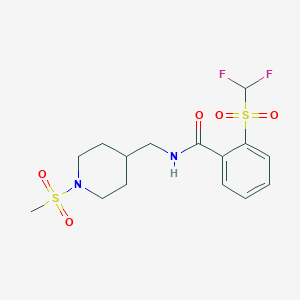
![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)
